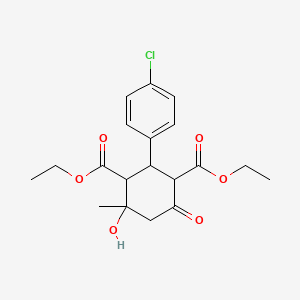![molecular formula C19H17BrClNO3 B5171627 8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5171627.png)
8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline, also known as BCQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BCQ is a quinoline derivative that has been synthesized through a multi-step process, and its unique structure has been found to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of 8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline is not fully understood, but it is believed to interact with various cellular targets, including DNA, RNA, and proteins. 8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. It also inhibits the activity of histone deacetylases, which are enzymes involved in gene expression. 8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. It has been found to inhibit the activity of various enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. 8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline has also been found to induce apoptosis in cancer cells, making it a potential cancer therapy.
実験室実験の利点と制限
8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline has several advantages for lab experiments, including its unique structure, which allows it to interact with various cellular targets. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to using 8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for 8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline research, including exploring its potential therapeutic applications in cancer, infectious diseases, and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline and its interactions with cellular targets. Additionally, the development of more efficient synthesis methods and modifications to the structure of 8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline may lead to the development of more potent and selective drugs.
合成法
The synthesis of 8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline involves a multi-step process that begins with the reaction of 2,4-dibromophenol with 2-chloroethanol to form 2-(2-bromo-4-chlorophenoxy)ethanol. This intermediate is then reacted with ethylene oxide to form 2-(2-bromo-4-chlorophenoxy)ethoxyethanol. Finally, this intermediate is reacted with 8-hydroxyquinoline to form 8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline.
科学的研究の応用
8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline has been found to exhibit various therapeutic properties, including anti-inflammatory, anti-tumor, and anti-viral activities. Its unique structure allows it to interact with various cellular targets, making it a promising candidate for drug development. 8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline has been studied extensively in vitro and in vivo, and its potential therapeutic applications are being explored in various fields, including cancer research, infectious diseases, and neurodegenerative diseases.
特性
IUPAC Name |
8-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClNO3/c20-16-13-15(21)6-7-17(16)24-11-9-23-10-12-25-18-5-1-3-14-4-2-8-22-19(14)18/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEWSUMWMHHKLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOCCOC3=C(C=C(C=C3)Cl)Br)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethoxy]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

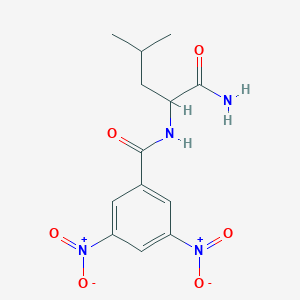
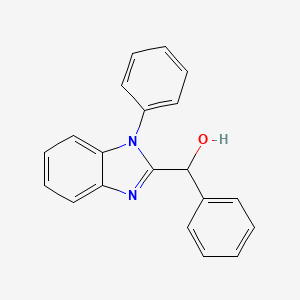

![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5171563.png)
![N-(2,6-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5171573.png)
![3-iodo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5171574.png)

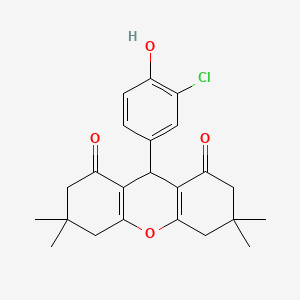
![2-{[3-cyano-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5171596.png)
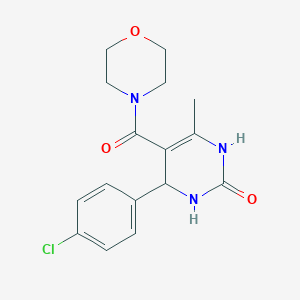
![3-methyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171624.png)
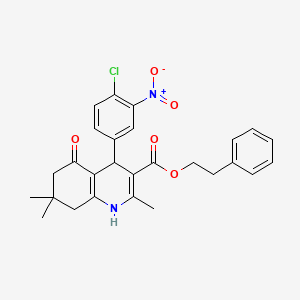
![N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acetamide](/img/structure/B5171639.png)
